REACTION_CXSMILES
|
[S:1](=[O:4])(=[O:3])=[O:2].O1CCOCC1.S(=O)(=O)=O.[CH2:15]([OH:19])[CH:16]([CH3:18])[CH3:17]>ClC(Cl)C>[CH2:15]([O:19][S:1](=[O:3])(=[O:2])[OH:4])[CH:16]([CH3:18])[CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
sulfur trioxide dioxane
|
Quantity
|
609 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O.O1CCOCC1
|
Name
|
|
Quantity
|
143.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
137.1 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OS(O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |